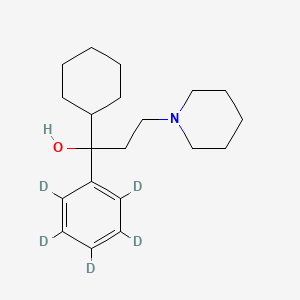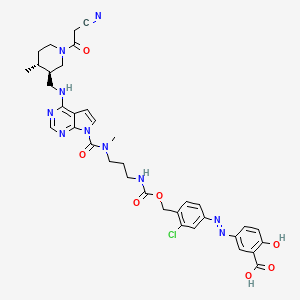
Tofacitinib Prodrug-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tofacitinib Prodrug-1 is an effective and orally active prodrug designed to mitigate the systemic adverse effects of Tofacitinib. Tofacitinib is a Janus kinase inhibitor approved by the United States Food and Drug Administration for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . This compound aims to enhance the therapeutic efficacy and safety profile of Tofacitinib by reducing its systemic exposure and targeting the drug to specific tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tofacitinib Prodrug-1 involves conjugating Tofacitinib to a carrier molecule via a cleavable linker. One reported method includes the use of N-(2-hydroxypropyl) methacrylamide copolymer and a carbamate linker . The reaction conditions typically involve the use of organic solvents and controlled temperature to ensure the stability of the prodrug.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Tofacitinib Prodrug-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The prodrug is designed to release the active Tofacitinib molecule upon exposure to specific physiological conditions, such as the presence of reactive oxygen species .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at physiological pH.
Oxidation: Reactive oxygen species, such as hydrogen peroxide.
Reduction: Reducing agents like glutathione.
Major Products Formed: The primary product formed from the hydrolysis of this compound is Tofacitinib itself. Other by-products may include the carrier molecule and cleaved linker fragments .
Aplicaciones Científicas De Investigación
Tofacitinib Prodrug-1 has a wide range of scientific research applications:
Mecanismo De Acción
Tofacitinib Prodrug-1 exerts its effects by releasing Tofacitinib upon exposure to specific physiological conditions. Tofacitinib inhibits Janus kinases, which are intracellular enzymes involved in signaling pathways that regulate immune cell function and hematopoiesis . By inhibiting these enzymes, Tofacitinib modulates cytokine signaling and reduces inflammation .
Molecular Targets and Pathways:
Janus Kinases (JAK1, JAK2, JAK3, TYK2): Tofacitinib preferentially inhibits JAK1 and JAK3, affecting cytokine signaling pathways.
Signal Transducer and Activator of Transcription (STAT) Pathway: Inhibition of JAKs prevents the activation of STAT proteins, reducing the transcription of pro-inflammatory genes.
Comparación Con Compuestos Similares
Tofacitinib Prodrug-1 is unique in its design as a prodrug to enhance the safety and efficacy of Tofacitinib. Similar compounds include other Janus kinase inhibitors and their prodrugs, such as:
Baricitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis.
Ruxolitinib: Used for the treatment of myelofibrosis and polycythemia vera.
Upadacitinib: A selective Janus kinase inhibitor for the treatment of rheumatoid arthritis.
Uniqueness: this compound stands out due to its targeted delivery mechanism, which reduces systemic exposure and associated adverse effects while maintaining therapeutic efficacy .
Propiedades
Fórmula molecular |
C36H39ClN10O7 |
|---|---|
Peso molecular |
759.2 g/mol |
Nombre IUPAC |
5-[[3-chloro-4-[3-[[4-[[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]-methylamino]propylcarbamoyloxymethyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C36H39ClN10O7/c1-22-9-14-46(31(49)8-11-38)19-24(22)18-40-32-27-10-15-47(33(27)42-21-41-32)36(53)45(2)13-3-12-39-35(52)54-20-23-4-5-26(17-29(23)37)44-43-25-6-7-30(48)28(16-25)34(50)51/h4-7,10,15-17,21-22,24,48H,3,8-9,12-14,18-20H2,1-2H3,(H,39,52)(H,50,51)(H,40,41,42)/t22-,24-/m1/s1 |
Clave InChI |
NSUPLTFZPXWUQO-ISKFKSNPSA-N |
SMILES isomérico |
C[C@@H]1CCN(C[C@H]1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N |
SMILES canónico |
CC1CCN(CC1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


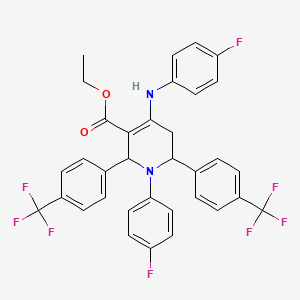


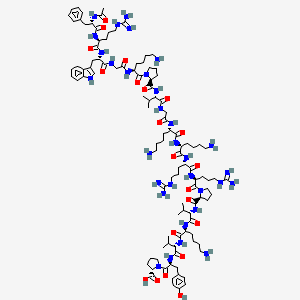
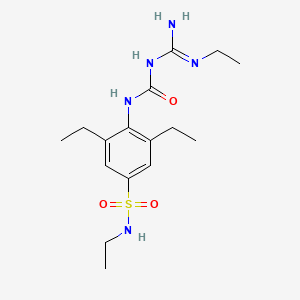


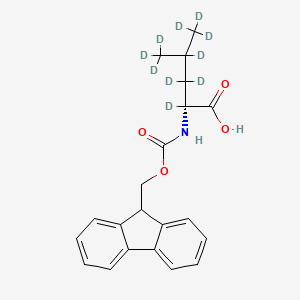
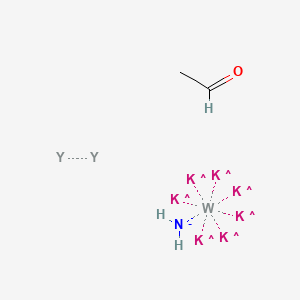
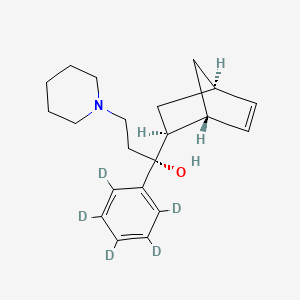
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)
